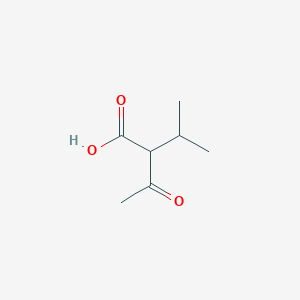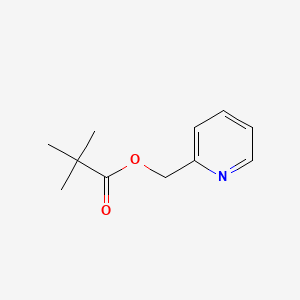
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is an organic compound with a complex structure that includes a propionic acid moiety, a dimethyl group, and a pyridylmethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 2-pyridylmethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 2,2-dimethylpropanoic acid and 2-pyridylmethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-pyridylmethanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Substitution: Different ester derivatives depending on the nucleophile used.
科学的研究の応用
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
類似化合物との比較
Similar Compounds
Pivalic acid (2,2-dimethylpropanoic acid): Shares the 2,2-dimethylpropanoic acid moiety but lacks the pyridylmethyl ester group.
Neopentanoic acid: Another name for pivalic acid, highlighting its structural similarity.
Trimethylacetic acid: Similar structure with three methyl groups attached to the acetic acid moiety.
Uniqueness
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is unique due to the presence of the pyridylmethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
50315-49-6 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
pyridin-2-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 |
InChIキー |
NOJLBQFOLJCBDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)

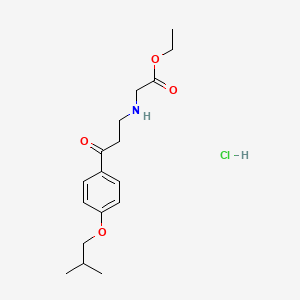
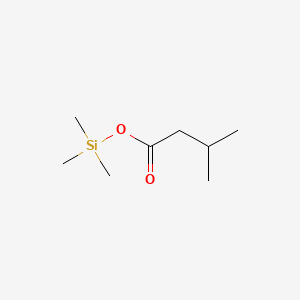
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
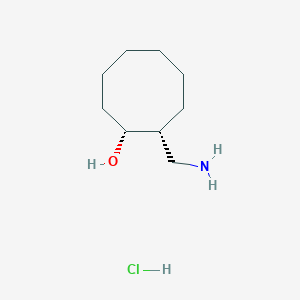
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
